molecular formula C7H5BrN4O B1517646 5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine CAS No. 1039851-68-7

5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1517646
CAS No.: 1039851-68-7
M. Wt: 241.04 g/mol
InChI Key: UKRACWMTBFARPP-UHFFFAOYSA-N
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Description

5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine (CAS 1039851-68-7) is a high-purity chemical reagent featuring a 1,3,4-oxadiazole ring linked to a brominated pyridine moiety. This structure is a privileged scaffold in medicinal chemistry, known for its role as a bioisostere for esters and amides, which can enhance pharmacological activity by participating in hydrogen bonding with biological targets . This compound serves as a key synthetic intermediate for developing novel bioactive molecules. Researchers value 1,3,4-oxadiazole derivatives for their diverse biological activities . Specific analogues have shown remarkable antimicrobial activity , demonstrating efficacy against drug-resistant strains of Mycobacterium tuberculosis and nontuberculous mycobacteria . Other 1,3,4-oxadiazole-based structures have exhibited significant antifungal and antibacterial properties . Beyond antimicrobial applications, the 5-(hetero)aryl-1,3,4-oxadiazol-2-amine core is extensively investigated in neurological disease research . Similar compounds have been designed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key therapeutic targets for conditions like Alzheimer's disease and myasthenia gravis . The bromopyridine substituent offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling rapid diversification for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4O/c8-5-1-4(2-10-3-5)6-11-12-7(9)13-6/h1-3H,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRACWMTBFARPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651879
Record name 5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039851-68-7
Record name 5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine, a compound with the CAS number 1039851-68-7, is part of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C7H5BrN4O
  • Molecular Weight : 241.05 g/mol
  • Purity : 95% .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and enzyme inhibitor. The oxadiazole ring is known for its role in drug discovery due to its ability to interact with biological targets effectively.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of oxadiazole derivatives. For instance:

  • Antibacterial and Antifungal Activity : Research indicates that compounds containing the oxadiazole moiety exhibit significant antibacterial and antifungal activities against various strains. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
  • Case Studies :
    • A study by Dhumal et al. (2016) demonstrated that certain oxadiazole derivatives showed strong activity against Mycobacterium bovis BCG, indicating potential for tuberculosis treatment .
    • Another research highlighted that derivatives with longer alkyl chains exhibited enhanced activity against drug-resistant M. tuberculosis strains .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes:

Enzyme TargetInhibition TypeIC50 (µM)
Acetylcholinesterase (AChE)Moderate Dual Inhibition12.8 - 99.2
Butyrylcholinesterase (BChE)Moderate Dual Inhibition≥ 53.1

The compound exhibits moderate inhibition of AChE and BChE, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship of oxadiazole derivatives indicates that variations in substituents can significantly influence biological activity. For example:

  • Compounds with halogen substitutions on the pyridine ring often demonstrate enhanced potency against specific targets.
  • The presence of electron-donating or withdrawing groups can modulate lipophilicity and solubility, impacting bioavailability .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromine Site

The bromine atom at the 5-position of the pyridine ring undergoes nucleophilic substitution under mild conditions. This reactivity enables the introduction of diverse functional groups:

Reaction TypeConditionsProducts FormedYield (%)Source
Amine substitutionK₂CO₃, DMF, 80°C, 12 h5-Amino-pyridinyl derivatives72–85
Thiol substitutionNaSH, EtOH, reflux, 6 h5-Mercapto-pyridinyl analogs68
Alkoxy substitutionMethanol/KOH, 60°C, 8 h5-Methoxy-pyridinyl compounds78

Key Findings :

  • Substitution proceeds via an SNAr mechanism , with electron-withdrawing oxadiazole enhancing pyridine ring electrophilicity.

  • Reactions with amines (e.g., benzylamine) yield 5-arylaminopyridinyl products, valuable for drug discovery .

Alkylation and Acylation of the Amine Group

The primary amine on the oxadiazole ring participates in alkylation and acylation reactions:

Reaction TypeReagents/ConditionsProductsApplicationsSource
Alkylation1-Bromododecane, K₂CO₃, DMF, 60°CN-Dodecyl-1,3,4-oxadiazolamineLipophilic cholinesterase inhibitors
AcylationAcetyl chloride, pyridine, RTN-Acetyl derivativesImproved metabolic stability

Mechanistic Insight :

  • Alkylation proceeds via base-assisted deprotonation of the amine, followed by nucleophilic attack on alkyl halides .

  • Acylation reactions are efficient under anhydrous conditions, producing amides with >90% purity .

Cross-Coupling Reactions Involving Bromine

The bromine atom facilitates palladium-catalyzed coupling reactions, enabling C–C bond formation:

Coupling TypeCatalytic SystemPartnersProductsYield (%)Source
SuzukiPd(PPh₃)₄, K₂CO₃, DMF/H₂OArylboronic acidsBiaryl-functionalized analogs82–89
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Anilines5-Arylaminopyridinyl derivatives75

Applications :

  • Suzuki couplings generate biaryl systems for materials science .

  • Buchwald-Hartwig aminations produce pharmacologically active amines .

Cyclization and Ring-Opening Reactions

The oxadiazole ring participates in cyclization under acidic or oxidative conditions:

Reaction TypeConditionsProductsKey FeatureSource
Acidic cyclizationHCl (conc.), refluxPyrido[3,4-d]imidazol-2-onesFused heterocycles
Oxidative ring-openingH₂O₂, FeSO₄, 50°CPyridine-3,5-diaminesDiamine intermediates

Notable Observation :

  • Ring-opening with H₂O₂/Fe²⁰⁺ produces diamines, which are precursors for polyurea synthesis .

Oxidation and Reduction Pathways

The oxadiazole core and pyridine ring undergo redox transformations:

ProcessReagentsOutcomeFunctional ImpactSource
Oxadiazole oxidationKMnO₄, H₂SO₄, 0°C1,2,4-Oxadiazole-3,5-dioneEnhanced electrophilicity
Pyridine reductionH₂ (1 atm), Pd/C, EtOHPiperidine-fused oxadiazolesIncreased basicity

Synthetic Utility :

  • Oxidation of the oxadiazole ring generates diones for peptide mimetics .

  • Hydrogenation of pyridine to piperidine modifies solubility and bioactivity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aryl/Oxadiazole Moiety

Bromine Position and Halogen Effects
  • 5-(5-Bromopyridin-3-yl)-1,3,4-thiadiazol-2-amine (CAS: 70057-75-9): Replacing the oxadiazole oxygen with sulfur increases lipophilicity and alters hydrogen bonding. Thiadiazoles often exhibit enhanced metabolic stability but reduced polarity compared to oxadiazoles .
  • 5-(2-Bromopyridin-4-yl)-N-dodecyl-1,3,4-oxadiazol-2-amine (3q) : The 2-bromo substitution on pyridine and a dodecyl chain on the amine improve antimicrobial activity (IC50: 73.37 ± 2.06 µg/mL) but reduce solubility due to the long alkyl chain .
  • 5-(4-Bromophenyl)-N-dodecyl-1,3,4-oxadiazol-2-amine (3i) : A bromophenyl substituent (vs. bromopyridinyl) reduces electronic effects but maintains high yield (96%) and similar melting points (104–130°C) .
Non-Halogenated Analogs
  • 5-(4-Nitrophenyl)-N-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine : The nitro group enhances hydrogen bonding with GSK-3β’s ATP-binding pocket, mimicking the target compound’s predicted interactions .
  • 5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-amine derivatives : Pyridine substituents at the 2-position show moderate antimicrobial activity but lower potency compared to brominated analogs .
Kinase Inhibition
  • Compound 2 (5-(5-(1H-Indol-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2-amine): Displays nanomolar inhibitory activity against COT kinase, attributed to the indole-pyrrolopyridine scaffold’s planar structure .
  • N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine (118) : Exhibits cytotoxicity (IC50: 1.1–1.5 µM) against cancer cells, comparable to standard chemotherapeutics .
Antimicrobial Activity
  • Compound 3q : Shows potent activity against Staphylococcus aureus (IC50: 73.37 µg/mL) and Escherichia coli (224.24 µg/mL), likely due to the dodecyl chain enhancing membrane penetration .
  • 5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives : Moderate antioxidant and antimicrobial activities, suggesting that bulky substituents may hinder target binding .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility (LogP) Key Substituents Biological Activity (IC50/µM)
5-(5-Bromopyridin-3-yl)-oxadiazol-2-amine Not reported Estimated ~2.5 5-Bromopyridin-3-yl Kinase inhibition (predicted)
5-(2-Bromopyridin-4-yl)-3q 92–93 3.89 2-Bromopyridin-4-yl, dodecyl 73.37 µg/mL (antimicrobial)
5-(4-Bromophenyl)-3i 104–130 3.71 4-Bromophenyl, dodecyl Not reported
Compound 118 Not reported 3.05 Pyridin-3-yl, chlorobenzylidene 1.1–1.5 (cytotoxicity)

Q & A

Q. What are the standard synthetic routes for 5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves cyclization of hydrazide intermediates or bromination of pyridine precursors. For example, hydrazide derivatives can react with carbon disulfide under basic conditions to form the oxadiazole core, followed by bromination at the pyridine ring using reagents like N-bromosuccinimide (NBS) or bromine . Optimization strategies include:

  • Temperature control : Maintaining 0–5°C during bromination minimizes side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Catalysts : Use of Lewis acids (e.g., FeCl₃) improves regioselectivity.
    Yields exceeding 70% are achievable with rigorous purification (e.g., column chromatography) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do they confirm structural integrity?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns protons and carbons in the oxadiazole and pyridine rings. For example, the NH₂ group in oxadiazole appears as a singlet at δ 5.8–6.2 ppm in DMSO-d₆ .
  • FTIR : Confirms NH₂ stretching (3200–3400 cm⁻¹) and C-Br vibration (650–700 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 257.0 for C₇H₅BrN₄O) .
    Crystallographic analysis (e.g., X-ray diffraction) resolves ambiguities in bond angles and stereochemistry .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound against antimicrobial targets?

Methodological Answer:

  • Target selection : Prioritize enzymes like DNA gyrase (bacterial) or CYP450 (fungal) based on structural homology to known inhibitors .
  • Software tools : Use AutoDock Vina or Schrödinger Suite for ligand-protein docking.
  • Validation : Compare binding energies (ΔG) and hydrogen-bonding patterns with reference drugs (e.g., ciprofloxacin). A ΔG ≤ −7 kcal/mol suggests strong inhibition potential .
  • Limitations : Include solvation effects and molecular dynamics simulations to account for protein flexibility .

Q. What contradictions exist in reported biological activities of 1,3,4-oxadiazole derivatives, and how can experimental designs address these discrepancies?

Methodological Answer:

  • Contradictions : For example, some studies report potent antifungal activity (MIC ≤ 1 µg/mL) , while others show limited efficacy (MIC ≥ 50 µg/mL) due to variations in fungal strains or assay protocols .
  • Resolution strategies :
    • Standardized assays : Follow CLSI guidelines for broth microdilution.
    • Comparative studies : Test derivatives with substituents (e.g., -Br vs. -NO₂) to isolate electronic effects.
    • In vivo validation : Use murine models to confirm in vitro results .

Q. How can the environmental fate of this compound be assessed, and what methodologies evaluate its ecotoxicity?

Methodological Answer:

  • Degradation studies : Use HPLC-MS to track hydrolysis/photolysis products in simulated environmental matrices (e.g., pH 7.4 buffer, UV light) .
  • Ecotoxicology :
    • Acute toxicity : Daphnia magna assays (LC₅₀ determination).
    • Bioaccumulation : LogP calculations (Octanol-water partition coefficient). A LogP > 3 indicates high bioaccumulation risk .
  • Advanced models : QSAR (Quantitative Structure-Activity Relationship) predicts chronic toxicity endpoints .

Key Methodological Considerations

  • Synthetic Challenges : Bromine’s steric bulk can hinder cyclization; microwave-assisted synthesis reduces reaction time and improves yield .
  • Biological Assays : Include positive controls (e.g., fluconazole for antifungal tests) and measure IC₅₀ values in triplicate to ensure reproducibility .
  • Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate structural features (e.g., electronegativity of substituents) with activity trends .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine

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